molecular formula C9H9F2NO4 B13089614 1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene

1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene

Cat. No.: B13089614
M. Wt: 233.17 g/mol
InChI Key: VEAVSMTXQGZNEP-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene is a substituted aromatic compound featuring a benzene ring with fluorine atoms at positions 1 and 3, a 2-methoxyethoxy group at position 2, and a nitro group at position 5. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The nitro group’s reactivity enables downstream transformations, such as reduction to amines for benzimidazole synthesis .

Properties

Molecular Formula

C9H9F2NO4

Molecular Weight

233.17 g/mol

IUPAC Name

1,3-difluoro-2-(2-methoxyethoxy)-5-nitrobenzene

InChI

InChI=1S/C9H9F2NO4/c1-15-2-3-16-9-7(10)4-6(12(13)14)5-8(9)11/h4-5H,2-3H2,1H3

InChI Key

VEAVSMTXQGZNEP-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1F)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution Using Alkoxide

  • Reactants : 2,6-Difluoronitrobenzene and 2-methoxyethanol (or its alkoxide form).
  • Base : Sodium hydride (NaH) or cesium carbonate (Cs2CO3) to generate the alkoxide nucleophile.
  • Solvent : Polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
  • Conditions : The reaction is typically carried out at elevated temperatures (around 65–80°C) for extended periods (up to 16 hours) to ensure complete substitution.
  • Mechanism : The alkoxide attacks the electron-deficient aromatic ring at the fluorine-substituted position, displacing the fluorine atom via an SNAr mechanism facilitated by the electron-withdrawing nitro group.

Example Experimental Procedure

Step Reagents & Conditions Description Yield
1 To a suspension of NaH (60% dispersion, 4.0 g, 100 mmol) in THF (200 mL), 4-methoxybenzyl alcohol (12 mL, 96.2 mmol) was added dropwise at 0°C. Stirred 15 min at room temperature. Then 2,6-difluoronitrobenzene (15.26 g, 100 mmol) was added. Heated to 65°C. Formation of the alkoxide and nucleophilic aromatic substitution on difluoronitrobenzene. Crude product isolated as yellow solid, used without further purification.
2 Alternative: Methylsyringate (1.0 g, 4.72 mmol), Cs2CO3 (1.85 g, 5.66 mmol), and 2,6-difluoronitrobenzene (0.5 mL, 4.72 mmol) in DMF (50 mL), heated at 80°C for 16 h. Efficient nucleophilic substitution with cesium carbonate base. 99% isolated yield of intermediate product.

These methods demonstrate high efficiency and selectivity for the substitution of fluorine by the 2-methoxyethoxy group, facilitated by the nitro group's activation of the aromatic ring toward nucleophilic attack.

Reaction Monitoring and Purification

  • Monitoring : Thin-layer chromatography (TLC) and mass spectrometry (MS) are commonly used to monitor reaction progress.
  • Purification : After reaction completion, the mixture is typically worked up by solvent removal, extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and concentration under reduced pressure.
  • Chromatography : Flash column chromatography on silica gel using mixtures of hexanes and ethyl acetate is employed to purify the product when necessary.

Additional Synthetic Considerations

  • The electron-withdrawing nitro group is critical to activate the aromatic ring for nucleophilic aromatic substitution.
  • Reaction temperature and time must be optimized to prevent decomposition or side reactions.
  • Use of strong bases such as NaH or Cs2CO3 ensures efficient generation of the alkoxide nucleophile.
  • Polar aprotic solvents like DMF and THF enhance nucleophilicity and solubility of reactants.

Summary Table of Preparation Conditions

Parameter Typical Range/Value Notes
Starting Material 2,6-Difluoronitrobenzene Commercially available or synthesized
Nucleophile 2-Methoxyethanol or alkoxide Generated in situ with base
Base NaH (60% dispersion), Cs2CO3 Strong base for alkoxide formation
Solvent THF, DMF Polar aprotic solvents preferred
Temperature 65–80°C Controlled to optimize reaction rate
Time 12–16 hours Sufficient for complete substitution
Yield Up to 99% High efficiency reported
Purification Extraction, drying, chromatography Standard organic workup

Research Findings and Practical Insights

  • The nucleophilic aromatic substitution on difluoronitrobenzene derivatives is a well-established route to selectively introduce alkoxy substituents such as 2-methoxyethoxy groups.
  • High yields and purity can be achieved with cesium carbonate in DMF at 80°C for 16 hours, as demonstrated in recent synthetic reports.
  • The presence of the nitro group significantly enhances the reactivity of the aromatic ring toward nucleophilic displacement of fluorine.
  • Using sodium hydride in THF at 65°C is also effective but may require careful handling due to the reactivity of NaH.
  • The product, 1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene, serves as a valuable intermediate in organic synthesis and pharmaceutical research due to its functional group diversity and reactivity profile.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form other functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group and fluorine atoms can influence its binding affinity and reactivity. The compound may exert its effects through pathways involving electron transfer, hydrogen bonding, and hydrophobic interactions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s properties are influenced by electron-withdrawing groups (fluorine, nitro) and the 2-methoxyethoxy side chain. Key structural analogs and their similarities include:

CAS No. Compound Name Substituents (Positions) Similarity Score
131055-85-1 1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene F (1), 2-methoxyethoxy (3), NO₂ (2) 0.88
1417568-83-2 1,3-Difluoro-2-difluoromethoxy-5-nitrobenzene F (1,3), OCF₂H (2), NO₂ (5) 0.98
141632-27-1 1,4-Dichloro-2-(hexafluoropropoxy)-5-nitrobenzene Cl (1,4), OCH₂(CF₃)₂ (2), NO₂ (5) N/A

Key Observations :

  • Electron-Withdrawing Groups : The nitro group at position 5 stabilizes the aromatic ring but increases susceptibility to nucleophilic attack. Fluorine atoms enhance lipophilicity and metabolic stability compared to chlorine or methoxy groups .

Data Tables

Table 1: Structural Analogs and Key Features

CAS No. Molecular Formula Molecular Weight Key Substituents Applications
131055-85-1 C₉H₉FNO₄ 214.17 F, 2-methoxyethoxy, NO₂ Pharmaceutical intermediates
1417568-83-2 C₇H₃F₄NO₃ 249.10 F (×2), OCF₂H, NO₂ Agrochemical synthesis
141632-27-1 C₉H₅Cl₂F₆NO₃ 382.05 Cl (×2), OCH₂(CF₃)₂, NO₂ Polymer precursors

Table 2: Reactivity Comparison in Reduction Reactions

Compound Reduction Agent Reaction Conditions Product Application Reference
4-(Substituted)-5-nitrobenzene SnCl₂·2H₂O Ethanol, 75°C, 5–7 h Benzimidazole synthesis
1-Fluoro-3-methoxy-2-nitrobenzene H₂/Pd-C RT, 12 h Amine intermediates

Biological Activity

1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene is an aromatic compound characterized by the presence of two fluorine atoms, a methoxyethoxy group, and a nitro group attached to a benzene ring. Its unique structural properties suggest potential applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C10H12F2N2O3
  • Molecular Weight : 236.21 g/mol
  • Structural Features :
    • Two fluorine substituents enhance lipophilicity.
    • Nitro group may contribute to cytotoxicity.
    • Methoxyethoxy group increases solubility in organic solvents.

Synthesis Methods

The synthesis of 1,3-difluoro-2-(2-methoxyethoxy)-5-nitrobenzene can be achieved through various methods, including nucleophilic substitutions and reduction reactions involving appropriate precursors.

Example Synthesis Pathway

  • Starting Material : 1,3-Difluoro-5-nitrobenzene
  • Reagents : Methoxyethanol and a base (e.g., potassium carbonate).
  • Reaction Conditions : Heat under reflux for several hours.
  • Yield : Typically around 70-80% depending on reaction conditions.

Antimicrobial Properties

Research indicates that compounds similar to 1,3-difluoro-2-(2-methoxyethoxy)-5-nitrobenzene exhibit significant antimicrobial activity against various bacterial strains. The presence of the nitro group is crucial for its biological activity:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus20100
Escherichia coli18100
Pseudomonas aeruginosa15100

These results suggest that the compound may act by disrupting bacterial cell wall synthesis or function.

Anticancer Activity

1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene has been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Mechanism of Action :
    • Interference with DNA replication.
    • Induction of oxidative stress leading to cell death.

A notable study demonstrated that at a concentration of 50 µM, the compound reduced cell viability in human breast cancer cells (MCF-7) by approximately 60% after 24 hours of exposure.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several nitro-containing compounds, including derivatives of 1,3-difluoro-2-(2-methoxyethoxy)-5-nitrobenzene. It was found that modifications to the nitro group significantly enhanced activity against resistant strains of bacteria.

Case Study 2: Anticancer Properties

In a recent investigation into the anticancer properties of fluorinated compounds, researchers found that derivatives similar to 1,3-difluoro-2-(2-methoxyethoxy)-5-nitrobenzene exhibited selective toxicity towards cancer cells compared to normal cells. The study highlighted the potential for this compound in developing targeted cancer therapies.

Q & A

Q. What are the common synthetic routes for 1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene?

The synthesis typically involves sequential functionalization of a benzene derivative. A plausible route includes:

Nitration : Introduce the nitro group at the 5-position of a difluorobenzene precursor under controlled acidic conditions.

Etherification : React with 2-methoxyethanol via nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing nitro group to activate the aromatic ring for substitution .

Halogenation : Fluorine atoms are introduced at the 1- and 3-positions using fluorinating agents like HF or DAST (diethylaminosulfur trifluoride).

Q. Key Considerations :

  • Solvent polarity (e.g., DMF or DMSO) enhances reaction rates for SNAr.
  • Temperature control (~80–120°C) minimizes side reactions like demethylation of the methoxyethoxy group .

Q. What spectroscopic and analytical methods are used to characterize this compound?

TechniqueKey Data PointsReference
¹H/¹⁹F NMR - Methoxyethoxy protons: δ 3.3–4.5 ppm (multiplet).
- Fluorine signals: δ -110 to -120 ppm (coupled splitting).
HPLC Retention time: ~0.83–1.70 minutes (C18 column, acidic mobile phase).
LCMS Molecular ion [M+H]⁺: m/z ~260–270 (exact mass depends on isotopic fluorine).
FTIR Nitro group: ~1520 cm⁻¹ (asymmetric stretch), ~1350 cm⁻¹ (symmetric stretch).

Q. Methodological Insight :

  • Use deuterated solvents (e.g., CDCl₃) for NMR to resolve splitting patterns from fluorine coupling.
  • For HPLC, gradient elution with 0.1% TFA improves peak resolution .

Advanced Research Questions

Q. How can reaction yields be optimized when competing substitution or oxidation occurs?

Competing reactions (e.g., over-nitration, methoxy group oxidation) can be mitigated by:

  • Temperature Modulation : Lower temperatures (e.g., 0–5°C) during nitration reduce polysubstitution .
  • Protecting Groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl intermediates) before fluorination .
  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance SNAr efficiency in biphasic systems .

Case Study :
In a related compound, substituting NaH with K₂CO₃ in etherification increased yield from 65% to 82% by reducing base-induced side reactions .

Q. How can contradictions in spectral data or reaction outcomes be resolved?

Unexpected results (e.g., anomalous NMR splitting or LCMS fragments) require:

Repetition Under Controlled Conditions : Eliminate variability in reagent purity or moisture.

Advanced Techniques :

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals from methoxyethoxy and aromatic protons.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies.

Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra .

Example : A nitro-to-amine reduction side product (m/z ~234) was identified via LCMS and traced to residual Pd/C catalyst .

Q. What mechanistic insights explain the reactivity of the nitro group in SNAr reactions?

The nitro group’s strong electron-withdrawing effect activates the aromatic ring for nucleophilic attack. Key steps:

Ring Activation : Nitro group withdraws electron density, stabilizing the Meisenheimer intermediate.

Nucleophilic Attack : Methoxyethoxy oxygen attacks the activated 2-position, displacing fluorine.

Leaving Group Departure : Fluoride ion is eliminated, restoring aromaticity.

Q. Experimental Support :

  • Kinetic studies on analogous nitrobenzene derivatives show rate acceleration by 10³–10⁴ in polar aprotic solvents .
  • Hammett plots confirm the nitro group’s meta-directing influence in electrophilic substitutions .

Q. How can computational methods predict the compound’s reactivity in biological or catalytic systems?

Approaches :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Molecular Docking : Simulate interactions with enzymes (e.g., nitroreductases) to predict bioreduction pathways.
  • Solvent Modeling : COSMO-RS simulations assess solubility in ionic liquids or biorelevant media .

Case Study :
DFT studies on 1,4-difluoro-3-nitrobenzene analogs revealed that fluorine substituents increase oxidative stability by raising the LUMO energy .

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